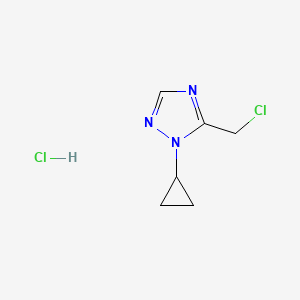
5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions often involve solvents like acetonitrile or dimethylformamide and temperatures ranging from 0°C to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include oxides or hydroxylated derivatives.
Reduction Reactions: Products include dihydro or tetrahydro triazoles.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclopropyl-1H-1,2,4-triazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-(bromomethyl)-1-cyclopropyl-1H-1,2,4-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, resulting in different chemical properties.
5-(hydroxymethyl)-1-cyclopropyl-1H-1,2,4-triazole:
Uniqueness
5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloromethyl group allows for various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H9Cl2N3 |
|---|---|
Molekulargewicht |
194.06 g/mol |
IUPAC-Name |
5-(chloromethyl)-1-cyclopropyl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-3-6-8-4-9-10(6)5-1-2-5;/h4-5H,1-3H2;1H |
InChI-Schlüssel |
DFOFOFVQQIBFLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=NC=N2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


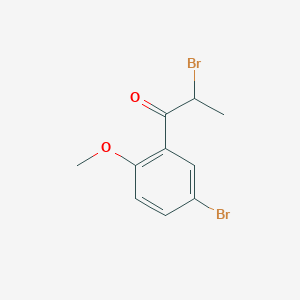
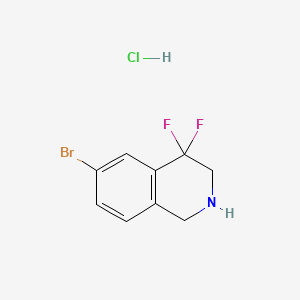

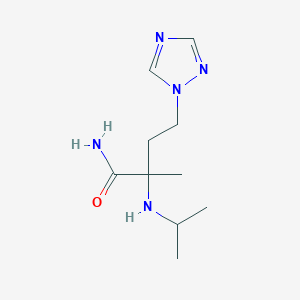
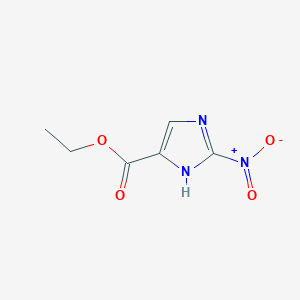
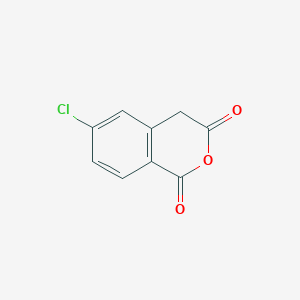
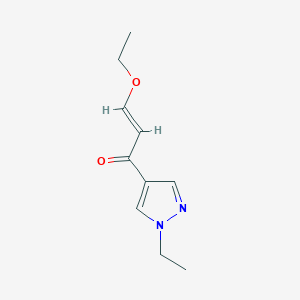
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
amine hydrochloride](/img/structure/B13484840.png)
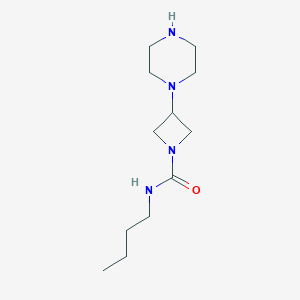
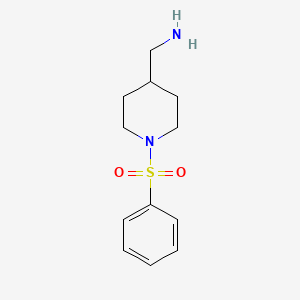
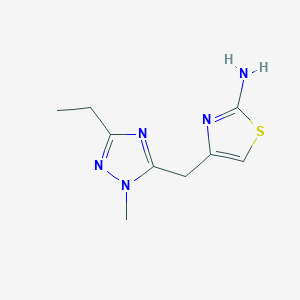
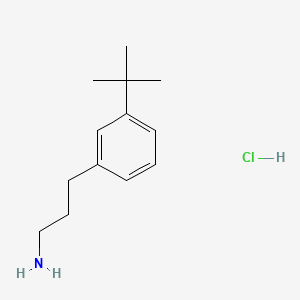
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
